molecular formula C29H27O3P B6354574 (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1441830-74-5

(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)

Cat. No. B6354574
M. Wt: 454.5 g/mol
InChI Key: XVXXWYLOBKSUEI-UHFFFAOYSA-N
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Description

The compound is a phosphole derivative with a tert-butyl group and a diphenoxyphenyl group. Phospholes are five-membered aromatic rings containing one phosphorus atom, similar to furans or thiophenes but with a phosphorus atom instead of an oxygen or sulfur atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the phosphole ring, possibly through a cyclization reaction, followed by the introduction of the tert-butyl and diphenoxyphenyl groups . The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl lithium or a tert-butyl halide . The diphenoxyphenyl group could be introduced through a coupling reaction, such as a Suzuki-Miyaura or Stille coupling .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the aromatic nature of the phosphole ring. The tert-butyl group would likely cause some steric hindrance, potentially affecting the reactivity of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The phosphole ring could undergo electrophilic aromatic substitution reactions, similar to other aromatic compounds . The tert-butyl group could potentially be removed through a deprotection reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the nature of the solvent. The presence of the tert-butyl group could potentially increase its solubility in nonpolar solvents .

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), including compounds with structural similarities to the one of interest, have been studied for their environmental occurrence, fate, and human exposure. These studies highlight the presence of SPAs in various environmental matrices and suggest potential concerns regarding their persistence and effects on human health. The research points towards the need for future investigations into the contamination, behaviors, and effects of novel high molecular weight SPAs, which could parallel the applications and implications of the compound (Liu & Mabury, 2020).

Applications in Polymer and Material Science

The study of plastic scintillators based on polymethyl methacrylate and various luminescent dyes, including the investigation of their optical properties and stability, offers insights into the application of complex organic compounds in material science. This research area could be relevant to the applications of the compound , particularly in designing materials with specific optical properties or environmental stability considerations (Salimgareeva & Kolesov, 2005).

Antioxidant Capacity and Chemical Properties

Research on the antioxidant capacity of compounds, including the analysis of their reaction pathways and mechanisms, is crucial in understanding the chemical properties and potential applications of complex organic molecules. These studies provide a foundation for assessing the utility of compounds like "(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole" in various scientific fields, including environmental science, food chemistry, and materials engineering (Ilyasov et al., 2020).

Safety And Hazards

As with any chemical compound, appropriate safety precautions should be taken when handling this compound. It could potentially be harmful if ingested or if it comes into contact with the skin or eyes .

Future Directions

Future research could potentially explore the use of this compound as a ligand in metal-catalyzed reactions, or investigate its potential applications in materials science or medicinal chemistry .

properties

IUPAC Name

3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXWYLOBKSUEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

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